
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)
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Overview
Description
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.
- Molecular Formula : C23H39ClN8O5
- Molecular Weight : 551.51 g/mol
- CAS Number : 162303-66-4
- Solubility : Soluble in water (50 mg/mL) .
The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.
Enzymatic Assays
Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.
Antithrombotic Properties
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.
Case Studies
- Fibrinolytic Activity Enhancement :
- In Vivo Studies :
Toxicological Profile
While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:
Scientific Research Applications
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its potential as a substrate in protease assays, particularly in the context of plasminogen activation. The presence of the 4-nitrophenyl group allows for colorimetric detection of enzymatic activity, making it a useful tool in biochemical assays.
Activity Type | Description |
---|---|
Enzyme Substrate | Acts as a substrate for plasmin and related proteases. |
Colorimetric Assay | Enables detection of enzymatic reactions through color change. |
Inhibition Studies | Potential use in studying enzyme inhibition mechanisms. |
Research Applications
- Protease Activity Measurement : This compound can be utilized to measure the activity of various proteases by monitoring the release of p-nitroaniline upon cleavage.
- Drug Development : Given its structural features, it may serve as a lead compound for developing new inhibitors targeting specific proteases involved in disease processes such as cancer and thrombosis.
- Biochemical Research : It can be used in studies involving protein interactions and modifications, particularly in understanding how different proteases interact with substrates.
Case Study 1: Plasminogen Activation Studies
In a study focused on plasminogen activation, D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide was employed to assess the kinetics of plasminogen conversion to plasmin. The results indicated that the compound effectively facilitated the reaction, demonstrating its utility as an assay substrate.
Case Study 2: Protease Inhibition
Another research effort investigated the inhibitory effects of various compounds on plasmin activity using D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide as a standard substrate. The findings suggested potential therapeutic applications in controlling excessive fibrinolysis in clinical settings.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Peptide Coupling: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to minimize side reactions. The 4-nitrophenyl group requires careful deprotection under mild acidic conditions (e.g., 1% TFA in DCM) to avoid degradation .
- Purification: Employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Monitor purity via LC-MS, targeting >95% purity .
- Yield Optimization: Adjust reaction stoichiometry (e.g., 1.2 equivalents of activated amino acids) and monitor reaction progress via TLC or MALDI-TOF MS .
Q. What spectroscopic and analytical techniques are essential for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H- and 13C-NMR to verify backbone connectivity and stereochemistry. The 4-nitrophenyl group’s aromatic protons appear as a distinct doublet (~8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error. For example, ESI-HRMS in positive mode should match the theoretical m/z of the protonated ion .
- Infrared Spectroscopy (IR): Identify characteristic peaks (e.g., amide I band at ~1650 cm−1, nitro group stretch at ~1520 cm−1) .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (stock solution), PBS (pH 7.4), and cell culture media. For example, reports solubility in DMSO at 11 mg/mL and PBS at 0.25 mg/mL .
- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers. Pre-filter solutions (0.22 µm) to remove particulates .
Q. What stability studies are critical for handling this compound under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation via HPLC. The 4-nitrophenyl group may hydrolyze under alkaline conditions .
- Thermal Stability: Store lyophilized powder at -20°C and assess stability over 6 months. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
Q. Which in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like trypsin-like proteases or arginase using fluorogenic substrates (e.g., Bz-Arg-pNA·HCl in ). Monitor absorbance at 405 nm for p-nitroaniline release .
- Cellular Uptake Studies: Use fluorescent labeling (e.g., FITC conjugation) and flow cytometry to evaluate membrane permeability .
Advanced Research Questions
Q. How can computational methods predict the compound’s electrostatic potential and charge distribution?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., guanidino and nitro groups) .
- Molecular Dynamics (MD): Simulate solvation in explicit water to analyze hydrogen-bonding interactions. Use software like GROMACS with CHARMM36 force fields .
Q. How do researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Control for batch-to-batch variability in compound synthesis .
- Metabolite Profiling: Use LC-MS/MS to identify degradation products that may interfere with assays (e.g., nitro group reduction to amine) .
Q. What strategies mitigate steric hindrance during the synthesis of the branched peptide backbone?
Methodological Answer:
- Orthogonal Protecting Groups: Use Alloc for lysine side chains and Pmc for arginine to enable selective deprotection. This minimizes steric clashes during coupling .
- Microwave-Assisted Synthesis: Enhance coupling efficiency (e.g., 50°C for 10 minutes) for hindered residues like D-valine and L-leucine .
Q. How does the 4-nitrophenyl group influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Measure absorbance maxima (e.g., ~315 nm for nitroaromatic transitions). Compare with analogs lacking the nitro group to isolate its contribution .
- Fluorescence Quenching Studies: Evaluate energy transfer between the nitro group and fluorophores (e.g., dansyl tags) to study intramolecular interactions .
Q. What advanced techniques characterize the compound’s interaction with biomolecular targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., enzymes) on a sensor chip and measure binding kinetics (kon, koff) in real time .
- Cryo-Electron Microscopy (Cryo-EM): Resolve binding conformations at near-atomic resolution for large complexes (e.g., protease-inhibitor interactions) .
Properties
CAS No. |
162303-66-4 |
---|---|
Molecular Formula |
C25H42N8O7 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |
InChI Key |
MBSRKKXVZCDQSH-OXJRKUMDSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
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